
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic compound commonly used in scientific research. It is a type of phosphatidylglycerol, which is a class of phospholipids. This compound is notable for its role in biological membranes and its applications in various fields, including medicine and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleic acid moiety, leading to the formation of epoxides or other oxidized products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Phosphorylation and dephosphorylation reactions are common, altering the phosphate group attached to the glycerol backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Phosphorylation reagents such as phosphorus oxychloride or phosphoric acid.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated phosphatidylglycerols.
Substitution: Various phosphorylated and dephosphorylated products.
Applications De Recherche Scientifique
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research due to its role in biological membranes. Its applications include:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Utilized in the development of synthetic lung surfactants for treating respiratory distress syndrome.
Industry: Employed in the formulation of liposomal drug delivery systems and other pharmaceutical applications
Mécanisme D'action
The compound exerts its effects primarily through its role in reducing interfacial tension at air/water interfaces in biological membranes. This property is crucial in preventing alveolar collapse in the lungs, making it an effective component in synthetic lung surfactants. The molecular targets include the lipid bilayer of cell membranes, where it integrates and modulates membrane fluidity and stability .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar structural properties but different head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine: Similar fatty acid composition but different head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine: Similar fatty acid composition but different head group.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific head group, which imparts distinct biochemical properties. Its ability to reduce interfacial tension and integrate into biological membranes makes it particularly valuable in medical applications, such as synthetic lung surfactants .
Propriétés
Formule moléculaire |
C40H80NO10P |
|---|---|
Poids moléculaire |
766.0 g/mol |
Nom IUPAC |
azanium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-10-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h15,17,37-38,41-42H,3-14,16,18-36H2,1-2H3,(H,45,46);1H3/b17-15-;/t37?,38-;/m1./s1 |
Clé InChI |
RVRILIVONLLHGP-FOVVTBNVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC/C=C\CCCCCCC.[NH4+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC=CCCCCCCC.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


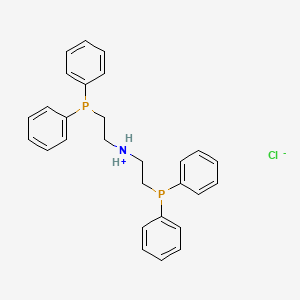

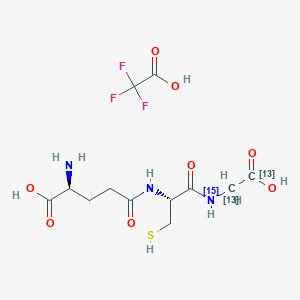

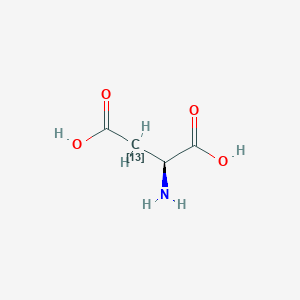
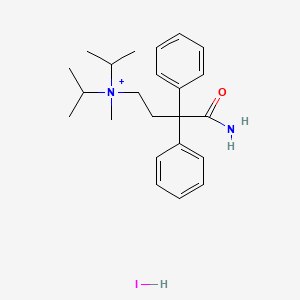
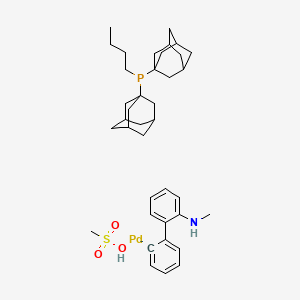
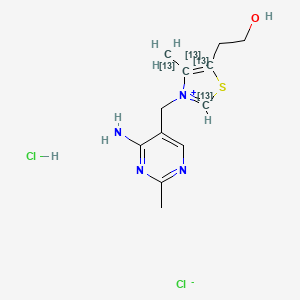
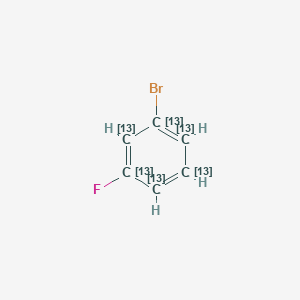
![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)

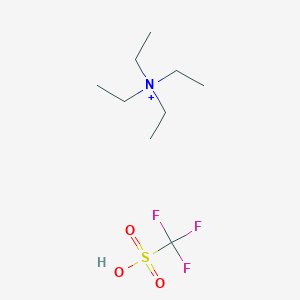

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
